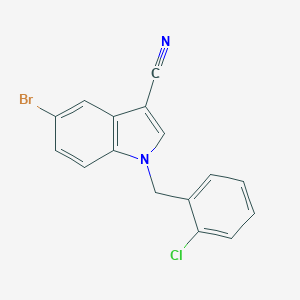![molecular formula C24H27BrN4O5 B297499 N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297499.png)
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful for a variety of applications.
Mecanismo De Acción
The mechanism of action of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may also work by modulating certain signaling pathways that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments is that it has been shown to be effective in inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, one limitation of using this compound in lab experiments is that it may not be effective in all types of cancer cells.
Direcciones Futuras
There are several future directions that could be pursued in the study of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide. For example, further studies could be done to better understand the mechanism of action of this compound. Additionally, studies could be done to investigate the potential use of this compound in other diseases, such as Parkinson's disease. Finally, studies could be done to develop new derivatives of this compound that may have improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide involves several steps. The first step is the synthesis of the starting material, which involves the reaction of 3-bromo-4-(2-hydroxyethyl)phenol with 2-(3,5-dimethylanilino)-2-oxoethanol. This intermediate is then reacted with 5-ethoxy-2-formylbenzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful for a variety of applications. For example, it has been studied for its potential use as an anticancer agent, as well as for its potential use in the treatment of Alzheimer's disease.
Propiedades
Nombre del producto |
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C24H27BrN4O5 |
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
N//'-[(E)-[3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxyphenyl]methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C24H27BrN4O5/c1-5-7-26-23(31)24(32)29-27-13-17-11-19(25)22(20(12-17)33-6-2)34-14-21(30)28-18-9-15(3)8-16(4)10-18/h5,8-13H,1,6-7,14H2,2-4H3,(H,26,31)(H,28,30)(H,29,32)/b27-13+ |
Clave InChI |
STFUQIWFAPKYQR-UVHMKAGCSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)
